2-(1H-imidazol-1-yl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of related bis(1,3-azol-2-yl)acetonitriles, which can be considered analogs to 2-(1H-imidazol-1-yl)acetonitrile, involves [3 + 2]-dipolar cycloaddition of imidazole N-oxides and 2-heteroaryl-3,3-dimethylacrylonitriles. This method facilitates the construction of various unsymmetric derivatives, demonstrating the versatility of imidazole-based compounds in synthetic organic chemistry (Kutasevich et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds like 2-(1H-Imidazol-1-yl)acetonitrile features imidazole rings, which are crucial for their reactivity. The imidazole ring in these molecules can participate in various chemical interactions due to the presence of nitrogen atoms, which can act as both nucleophiles and electrophiles. This dual reactivity is essential for the synthesis of complex molecules and materials.
Chemical Reactions and Properties
2-(1H-Imidazol-1-yl)acetonitrile and its derivatives undergo a range of chemical reactions, including N-alkylation and cycloadditions, showcasing their versatility as synthetic intermediates. For instance, FeCl3-catalyzed C-3 functionalization of imidazo[1,2-a]pyridines with diazoacetonitrile under oxidant- and ligand-free conditions highlights the potential of imidazole derivatives in facilitating environmentally friendly chemical transformations (Chen et al., 2020).
Scientific Research Applications
Chemical Reactions and Interactions :
- Imidazole derivatives, including 2-(1H-imidazol-1-yl)acetonitrile, react with electron acceptors like p-benzoquinone in acetonitrile, forming products like bis(imidazol-1-yl) hydroquinones (Kouno et al., 1981).
- Reactions with cyanogen bromide lead to various products depending on the substituents present in imidazole compounds. This study provides insight into the reactivity and structural changes of imidazole derivatives in different conditions (Mccallum et al., 1999).
Pharmaceutical Applications :
- Complexes formed by the reaction of CuCl2 with imidazole derivatives, including 2-(1H-imidazol-1-yl)acetonitrile, have been explored for chemotherapy against tropical diseases. These studies investigate the structural characterization and potential medical applications of such complexes (Navarro et al., 2000).
- Novel benzimidazole derivatives based on 2-(1H-imidazol-1-yl)acetonitrile have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, showing potential in cancer treatment (Mohareb et al., 2018).
Material Science and Sensor Development :
- Imidazole derivatives have been utilized in the synthesis of electrochemical and fluorescent materials, indicating their utility in creating new materials with specific electronic and optical properties (Soylemez et al., 2015).
- Novel imidazo-anthraquinones functionalised with indole and carbazole, synthesized in acetonitrile, serve as colorimetric chemosensors for detecting ions like cyanide and fluoride, highlighting the potential of imidazole derivatives in sensor technology (Batista et al., 2014).
Safety And Hazards
Future Directions
Imidazole, which is structurally similar to 2-(1H-imidazol-1-yl)acetonitrile, is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs . Therefore, it is possible that 2-(1H-imidazol-1-yl)acetonitrile could also have potential applications in drug development .
properties
IUPAC Name |
2-imidazol-1-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGCVVBPGQJSPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472977 | |
Record name | (1H-Imidazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)acetonitrile | |
CAS RN |
98873-55-3 | |
Record name | (1H-Imidazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Imidazolyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.